molecular formula C22H28FN3O B5154794 1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea

1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea

Cat. No.: B5154794
M. Wt: 369.5 g/mol
InChI Key: ALTRXENIOYSFIX-UHFFFAOYSA-N
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Description

1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea is a synthetic organic compound that features a complex structure with a benzyl group, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl isocyanate with a piperidine derivative that has been functionalized with a fluorophenyl group. The reaction is usually carried out under controlled conditions, such as low temperature and the presence of a catalyst, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The benzyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(2-fluorophenyl)urea
  • 1-Benzyl-3-(4-fluorophenyl)urea
  • 1-Benzyl-3-(4-chlorophenyl)urea

Uniqueness

1-Benzyl-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea is unique due to its specific structural features, such as the combination of a benzyl group, a fluorophenyl group, and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzyl-3-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c23-21-8-6-18(7-9-21)10-13-26-14-11-20(12-15-26)17-25-22(27)24-16-19-4-2-1-3-5-19/h1-9,20H,10-17H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTRXENIOYSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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